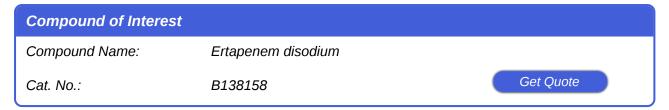


# Ertapenem's Stability Against Beta-Lactamases: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

Ertapenem is a parenteral carbapenem antibiotic with a broad spectrum of activity against many Gram-positive and Gram-negative aerobic and anaerobic bacteria.[1][2] Its molecular structure, characterized by a 1-β-methyl group, confers stability against hydrolysis by renal dehydropeptidase-I (DHP-I), allowing for once-daily dosing without the need for a DHP-I inhibitor.[3] A critical aspect of ertapenem's efficacy is its stability against beta-lactamases, the primary mechanism of resistance to beta-lactam antibiotics. This guide provides a comprehensive technical overview of ertapenem's stability against the major classes of beta-lactamases, detailing available quantitative data, experimental protocols for stability assessment, and the mechanisms of interaction.

## **Chemical Structure of Ertapenem**

Ertapenem is a  $1-\beta$  methyl-carbapenem. Its structure is notable for the presence of a C-2 side chain that includes a meta-substituted benzoic acid, which contributes to its high protein binding and long plasma half-life.



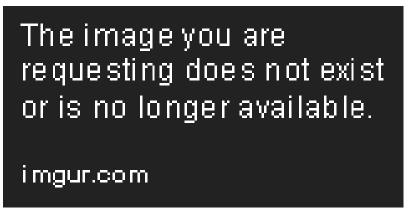


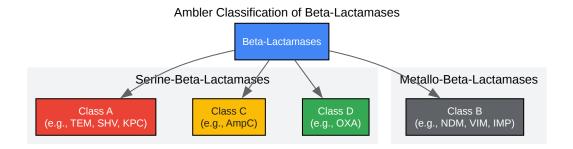
Figure 1. Chemical Structure of Ertapenem.[4][5]

### **Beta-Lactamase Classification**

Beta-lactamases are enzymes that inactivate beta-lactam antibiotics by hydrolyzing the amide bond in the beta-lactam ring. The most widely accepted classification system is the Ambler classification, which divides these enzymes into four molecular classes based on their amino acid sequences.[6]

- Class A: Serine-beta-lactamases that include common plasmid-mediated enzymes like TEM and SHV, as well as extended-spectrum beta-lactamases (ESBLs) and the clinically significant Klebsiella pneumoniae carbapenemases (KPCs).
- Class B: Metallo-beta-lactamases (MBLs) that require zinc ions for their activity. This class
  includes enzymes such as NDM, VIM, and IMP, which can hydrolyze a broad range of betalactams, including carbapenems.
- Class C: Cephalosporinases (AmpC) that are typically chromosomally encoded and inducible, although plasmid-mediated versions exist. They are resistant to inhibition by classical beta-lactamase inhibitors.
- Class D: Oxacillinases (OXA) that are serine-beta-lactamases with a high degree of diversity. Some variants, like OXA-48, have significant carbapenem-hydrolyzing activity.





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Caption: Ambler classification of beta-lactamases.

# Ertapenem Stability and Interaction with Beta-Lactamases

Ertapenem generally exhibits good stability against many common beta-lactamases, particularly ESBLs and AmpC enzymes. However, its stability is compromised by carbapenemases, especially the metallo-beta-lactamases.

#### **Class A Beta-Lactamases**

Ertapenem is highly stable to hydrolysis by most Class A beta-lactamases, including common ESBLs such as TEM and SHV variants.[7][8] However, its stability is significantly reduced against Class A carbapenemases like KPC enzymes. Ertapenem is more readily hydrolyzed by KPC enzymes compared to other carbapenems like imipenem and meropenem.[9] This property has been exploited in "double-carbapenem therapy," where ertapenem is used as a sacrificial substrate to saturate the KPC enzyme, allowing a second carbapenem to exert its antibacterial effect.[9]

The mechanism of hydrolysis by serine-beta-lactamases involves a two-step process: acylation and deacylation.[10] For carbapenems, the deacylation step is often the rate-limiting step.[11]



In KPC-2, a significantly increased deacylation rate for carbapenems contributes to its efficient hydrolysis.[11][12]

Table 1: Quantitative Data for Ertapenem against Class A Beta-Lactamases

Beta- Lactam ase	Enzyme Type	kcat (s <sup>-1</sup> )	Km (μM)	kcat/Km (µM <sup>-1</sup> s <sup>-</sup>	IC50 (μΜ)	Ki (μM)	Referen ce(s)
KPC-2	Carbape nemase	ND	ND	ND	>200	43.82	[13]
KPC-71	Carbape nemase	ND	ND	ND	ND	ND	[14]
SME-1	Carbape nemase	ND	ND	ND	ND	ND	[7][8]

ND: Not Determined in the cited sources.

## Class B Metallo-Beta-Lactamases (MBLs)

Ertapenem is not stable against hydrolysis by Class B MBLs such as NDM-1, VIM-2, and IMP-1.[1][7][8] These enzymes utilize one or two zinc ions in their active site to catalyze the hydrolysis of the beta-lactam ring. The mechanism of carbapenem hydrolysis by NDM-1 is distinct from that of penicillins and cephalosporins and involves the formation of a carbanionic intermediate.[5][15] The zinc ions activate a water molecule that acts as a nucleophile, attacking the carbonyl carbon of the beta-lactam ring.

Table 2: Quantitative Data for Ertapenem against Class B Beta-Lactamases



Beta- Lactam ase	Enzyme Type	kcat (s <sup>-1</sup> )	Km (μM)	kcat/Km (μΜ <sup>-1</sup> s <sup>-</sup>	IC50 (μΜ)	Ki (μM)	Referen ce(s)
NDM-1	MBL	ND	ND	ND	ND	ND	[12]
VIM-2	MBL	ND	ND	ND	ND	ND	[12]
IMP-1	MBL	ND	ND	ND	ND	ND	[7][8]

ND: Not Determined in the cited sources.

# **Class C Beta-Lactamases (AmpC)**

Ertapenem is generally stable against hydrolysis by AmpC beta-lactamases.[6][16] While AmpC enzymes can have a high affinity for carbapenems (low Km values), the rate of hydrolysis (kcat) is typically very low, resulting in low catalytic efficiency (kcat/Km).[17] In some studies, the hydrolysis of ertapenem by purified AmpC enzymes was not detectable, even though bacterial strains expressing these enzymes showed increased MICs, suggesting that other factors like porin loss may contribute to resistance.[1][18]

Table 3: Quantitative Data for Ertapenem against Class C Beta-Lactamases



Beta- Lactam ase	Enzyme Type	kcat (s <sup>-1</sup> )	Km (μM)	kcat/Km (μM <sup>-1</sup> s <sup>-</sup>	IC50 (μΜ)	Ki (μM)	Referen ce(s)
CMY-2	рАтрС	Not Detectabl e	ND	ND	ND	ND	[1]
ACT-1	рАтрС	Not Detectabl e	ND	ND	ND	ND	[1]
DHA-1	рАтрС	Not Detectabl e	ND	ND	ND	ND	[1]
ACC-1	рАтрС	Not Detectabl e	ND	ND	ND	ND	[1]
FOX-1	рАтрС	Not Detectabl e	ND	ND	ND	ND	[1]

ND: Not Determined in the cited sources. pAmpC: plasmid-mediated AmpC.

## **Class D Beta-Lactamases (OXA)**

Ertapenem's stability against Class D beta-lactamases is variable and depends on the specific OXA variant. While many OXA enzymes are primarily oxacillinases, some have evolved to efficiently hydrolyze carbapenems. OXA-48 and its variants are clinically significant carbapenemases. OXA-48 preferentially hydrolyzes imipenem, but also demonstrates activity against ertapenem, albeit with a lower turnover rate (kcat  $\leq 1$  s<sup>-1</sup>).[19] The mechanism of carbapenem hydrolysis by OXA-48 involves a serine-mediated acylation-deacylation pathway, with deacylation being the rate-limiting step.[2] Interestingly, for ertapenem, an alternative catalytic mechanism involving the formation of a lactone product has also been observed with OXA-48.[4]

Table 4: Quantitative Data for Ertapenem against Class D Beta-Lactamases



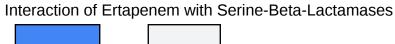
Beta- Lactam ase	Enzyme Type	kcat (s <sup>-1</sup> )	Km (μM)	kcat/Km (μM <sup>-1</sup> s <sup>-</sup>	IC50 (μΜ)	Ki (μM)	Referen ce(s)
OXA-48	Carbape nemase	≤1	ND	ND	ND	ND	[19]

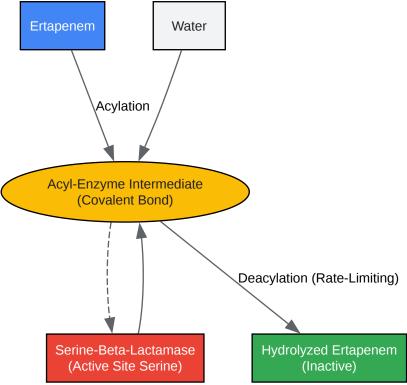
ND: Not Determined in the cited sources.

# Mechanisms of Ertapenem Interaction with Beta-Lactamases

The following diagrams illustrate the generalized mechanisms of ertapenem interaction with serine- and metallo-beta-lactamases.

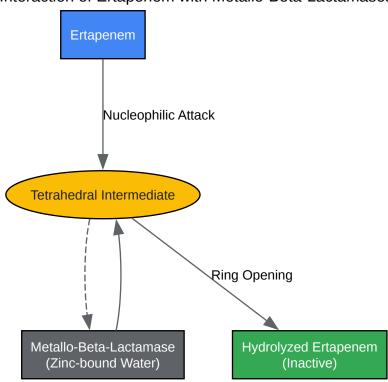






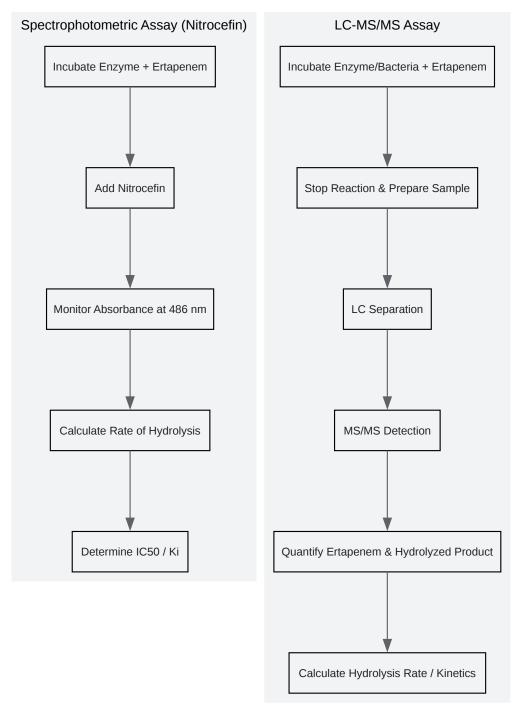


#### Interaction of Ertapenem with Metallo-Beta-Lactamases





#### Workflow for Ertapenem Stability Assessment



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- To cite this document: BenchChem. [Ertapenem's Stability Against Beta-Lactamases: An Indepth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b138158#ertapenem-s-stability-against-beta-lactamases]

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